Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide
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Overview
Description
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a sulfonyl hydrazide, and a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of aromatic amines with carbon disulfide (CS₂) in the presence of ammonium hydroxide (NH₄OH) and chloroacetic acid. This reaction forms the thiadiazole ring, which is then further functionalized to introduce the sulfonyl hydrazide and methoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield, purity, and selectivity, would apply. Techniques like multicomponent reactions, click chemistry, and green chemistry approaches could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential anti-HIV activity.
Biological Research: The compound’s ability to interact with various biological targets, such as enzymes and receptors, makes it useful for studying biochemical pathways and mechanisms of action.
Industrial Applications: The compound’s unique chemical structure allows it to be used as a building block for synthesizing other complex molecules, which can have applications in materials science and chemical engineering.
Mechanism of Action
The mechanism of action of butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, an enzyme essential for viral replication. The thiadiazole ring and keto oxygen atom chelate the magnesium ion (Mg²⁺) in the active site, inhibiting the enzyme’s function and preventing the integration of viral DNA into the host genome .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities, including anti-HIV properties.
Thiazolidine Derivatives: These compounds also contain sulfur and nitrogen atoms in a five-membered ring and exhibit diverse biological activities.
Uniqueness
Butanoic acid, 4-oxo-4-(1,3,4-thiadiazol-2-ylamino)-, 2-((4-methoxyphenyl)sulfonyl)hydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl sulfonyl hydrazide moiety distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold for drug development .
Properties
CAS No. |
124841-04-9 |
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Molecular Formula |
C13H15N5O5S2 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)sulfonylhydrazinyl]-4-oxo-N-(1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H15N5O5S2/c1-23-9-2-4-10(5-3-9)25(21,22)18-16-12(20)7-6-11(19)15-13-17-14-8-24-13/h2-5,8,18H,6-7H2,1H3,(H,16,20)(H,15,17,19) |
InChI Key |
WNVFRTRLIPOVMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CCC(=O)NC2=NN=CS2 |
Origin of Product |
United States |
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